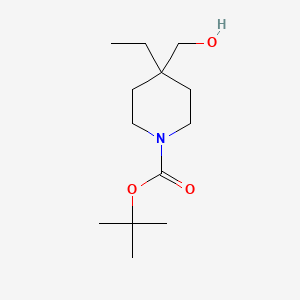

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine structures are commonly found in various biologically active compounds and pharmaceutical intermediates. The tert-butyl group attached to the nitrogen atom of the piperidine ring is a common protecting group used in organic synthesis to shield the amine functionality during chemical reactions.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that may include protection-deprotection strategies, nucleophilic substitutions, and asymmetric synthesis approaches. For instance, the asymmetric synthesis of a related piperidine compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49%, suggesting potential for industrial application due to the mild conditions and high yields . Similarly, the synthesis of other piperidine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involved characterization by spectroscopic methods and confirmed by X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined by crystallizing the compound and analyzing it in the monoclinic space group P21/c, with typical bond lengths and angles for this type of structure . The molecular shape and intermolecular interactions play a significant role in the crystal packing and overall stability of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, reduction, and amination. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These reactions are crucial for further functionalization of the piperidine core and for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate involved optimizing the synthesis process to achieve a total yield of 70.6%, with the melting point and structure confirmed by 1H NMR spectroscopy . These properties are essential for the practical application of these compounds in pharmaceutical synthesis and other industrial applications.

Applications De Recherche Scientifique

Intermediate in Biologically Active Compounds Synthesis

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of derivatives with potential as anticancer drugs and other therapeutic agents. The process involves multiple synthesis steps, including acylation, sulfonation, and substitution, highlighting its versatility in drug development (Kong et al., 2016).

Structural Studies and Molecular Design

The compound has been the subject of structural studies, such as X-ray diffraction analysis, to understand its molecular configuration and interactions. These studies are essential for designing new molecules with desired properties, including pharmaceuticals. For instance, the crystal and molecular structure of related piperazine-carboxylate compounds have been reported, providing insights into their molecular packing and potential for forming hydrogen bonds (Mamat et al., 2012).

Synthesis of Piperidine Derivatives

This chemical also plays a significant role in the synthesis of piperidine derivatives, which are valuable in medicinal chemistry for their biological activities. Studies have detailed methods for synthesizing piperidine derivatives fused with oxygen heterocycles, demonstrating the compound's utility in creating structurally diverse and biologically relevant molecules (Moskalenko & Boev, 2014).

Contribution to Alkaloid Synthesis

Moreover, the compound has been used in the enantioselective synthesis of alkaloids, such as sedridines and coniine, showcasing its importance in the preparation of natural products and their analogs. This synthesis demonstrates the chemical's role in generating biologically active alkaloids through stereoselective methods (Passarella et al., 2005).

Mécanisme D'action

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Propriétés

IUPAC Name |

tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPNVEXNNSRLFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646527 |

Source

|

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

885523-38-6 |

Source

|

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)